molecular formula C8H13ClF2N2O B15067392 10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride

10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride

Cat. No.: B15067392
M. Wt: 226.65 g/mol
InChI Key: WSFJLJNDLVRQJA-UHFFFAOYSA-N
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Description

10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride is a spirocyclic compound featuring a bicyclic structure with a spiro[4.5]decane backbone. Key structural attributes include:

  • Diaza substitution: Nitrogen atoms at positions 2 and 5.
  • Difluoro substitution: Fluorine atoms at the 10,10-positions.
  • Ketone group: A carbonyl group at position 1.
  • Hydrochloride salt: Enhances solubility for pharmaceutical applications.

Properties

Molecular Formula

C8H13ClF2N2O

Molecular Weight

226.65 g/mol

IUPAC Name

6,6-difluoro-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C8H12F2N2O.ClH/c9-8(10)2-3-11-5-7(8)1-4-12-6(7)13;/h11H,1-5H2,(H,12,13);1H

InChI Key

WSFJLJNDLVRQJA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C12CNCCC2(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic ketones, while substitution reactions can produce various fluorinated derivatives .

Mechanism of Action

The mechanism of action of 10,10-Difluoro-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differentiators of 10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one Hydrochloride

Fluorine Substituents: The 10,10-difluoro configuration enhances electronegativity and metabolic stability compared to non-fluorinated analogs .

Hydrochloride Salt : Improves aqueous solubility, making it more suitable for in vivo studies than neutral spirocycles .

Biological Activity

10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H20F2N2O3
  • Molar Mass : 290.31 g/mol
  • Density : 1.25±0.1 g/cm³
  • Boiling Point : 427.4±45.0 °C
  • pKa : 14.09±0.40

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:

  • GABA Receptor Modulation : Recent studies indicate that compounds similar to 10,10-difluoro derivatives exhibit significant affinity for GABA_A receptors, which are crucial in modulating neurotransmission and have implications in treating anxiety and respiratory disorders .
  • Bronchodilator Effects : The compound has been evaluated for its bronchodilator effects in preclinical models. It demonstrated the ability to relax airway smooth muscle and reduce airway hyperresponsiveness (AHR) in murine models of asthma, suggesting potential therapeutic applications in respiratory conditions .
  • Pharmacokinetic Properties : Modifications to the compound's structure have been shown to enhance its metabolic stability and reduce central nervous system penetration, thereby minimizing adverse effects while maintaining efficacy against target receptors .

Study on Respiratory Effects

A study conducted on a series of GABA_A receptor ligands demonstrated that modifications similar to those found in 10,10-difluoro compounds lead to improved bronchodilation without significant CNS side effects. The study reported that the compound exhibited a high binding affinity (9 nM) for GABA_A receptors located in the lungs, contributing to its efficacy as a bronchodilator .

In Vivo Efficacy

In vivo experiments showed that administration of the compound resulted in significant reductions in AHR when tested against methacholine-induced responses in mice. This suggests a promising role for 10,10-difluoro derivatives in managing asthma symptoms through targeted receptor activity .

Comparative Analysis of Related Compounds

Compound NameAffinity (nM)Biological ActivityNotes
10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one9BronchodilationHigh affinity for GABA_A receptors
MIDD0301UnknownBronchodilationDeveloped for asthma symptom control; high metabolic stability
ImidazodiazepinesVariesCNS effectsGeneral class with varying affinities

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride, and how can purity be optimized?

  • Methodology : A nitro-aldol reaction approach, similar to the synthesis of fenspiride hydrochloride, can be adapted for this compound. Key steps include fluorination at the 10,10-positions using difluoro reagents (e.g., DAST or Deoxo-Fluor) and cyclization under acidic conditions. Purity optimization involves recrystallization from ethanol/water mixtures and HPLC analysis with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to monitor impurities .

Q. Which analytical techniques are critical for structural elucidation of this spiro compound?

  • Methodology :

  • NMR : Use 1H, 13C, and 19F NMR to confirm the spirocyclic structure and fluorine positions. 2D NMR (COSY, HSQC) resolves overlapping signals in the diaza ring system.
  • X-ray crystallography : Determines absolute configuration and ring conformation.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 265.0834) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodology : Employ a split-plot design with pH (3–9) and temperature (4°C, 25°C, 40°C) as factors. Analyze degradation products via LC-MS at intervals (0, 1, 3, 6 months). Use Arrhenius modeling to predict shelf-life. Buffer systems (e.g., phosphate for pH 7, citrate for pH 3) ensure controlled conditions .

Advanced Research Questions

Q. How can environmental fate studies be structured to assess the compound’s persistence and transformation pathways?

  • Methodology : Follow the INCHEMBIOL framework :

  • Abiotic transformations : Conduct hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis light, λ > 290 nm) studies.
  • Biotic degradation : Use OECD 301B (ready biodegradability) tests with activated sludge.
  • Partitioning : Measure log Kow (octanol-water) via shake-flask method and soil adsorption coefficient (Kd) using batch equilibration.

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to simulate NMR shifts. Compare with experimental data.
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the diaza ring.
  • Isotopic labeling : Synthesize 15N/13C-labeled analogs to assign ambiguous signals .

Q. How does stereochemistry at the spiro center influence biological activity, and what methods validate configurational stability?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers.
  • Circular dichroism (CD) : Correlate Cotton effects with absolute configuration.
  • Accelerated racemization studies : Heat samples (60°C, pH 7.4) and monitor enantiomeric excess (ee) over time .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Methodology : Implement a randomized block design with quadruplicate batches. Use ANOVA to isolate variability sources (e.g., synthesis lot, assay plate). Include positive/negative controls (e.g., reference inhibitors) in each assay plate. Normalize data using Z-score or % activity relative to controls .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation).
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14C) to quantify accumulation in target organs.
  • Mechanistic validation : Apply knock-out models or siRNA silencing to confirm target engagement in vivo .

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